molecular formula C8H12O B173270 2,5-Diethylfuran CAS No. 10504-06-0

2,5-Diethylfuran

Cat. No.: B173270
CAS No.: 10504-06-0
M. Wt: 124.18 g/mol
InChI Key: OKYQOKFZRFUBJX-UHFFFAOYSA-N
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Description

2,5-Diethylfuran is a heterocyclic furan . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound has been studied extensively. One method involves the catalytic transformation of waste carbohydrates into furan-based biofuels . Another method involves the catalytic synthesis of this compound from 5-hydroxymethylfurfural over Co/N–C catalysts .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C8H12O . The unimolecular decomposition of this compound has been studied at the CBS-QB3 level of theory .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the formation process of soot from this compound pyrolysis has been investigated . Another study focused on the combustion and emissions of a diesel engine using diesel/2,5-Diethylfuran blend fuel .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 124.18 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . It also has physicochemical properties that are similar to those of fossil fuels .

Scientific Research Applications

1. Biomass Conversion and Chemical Synthesis

2,5-Diethylfuran is a compound that has garnered interest in the field of biomass conversion. It can be derived from biomass-derived compounds such as 5-hydroxymethylfurfural (HMF) and furfural. These compounds are key platform chemicals in biorefinery, acting as bridges between biomass raw materials and the biorefinery industry. Their transformation through hydroconversion is vital for producing a wide variety of chemicals and biofuels. Heterogeneous catalysis plays a central role in these reactions, with the efficiency of the catalyst depending on the nature of metals, supports, additives, and reaction conditions, such as solvent, pressure, and temperature (Chen et al., 2018).

2. Catalytic Reduction Processes

The catalytic reduction of biomass-derived furanic compounds with hydrogen is a process that can produce compounds like 2,5-dimethylfuran or rearranged products such as cyclopentanone, 1,5-pentanediol, and 1,6-hexanediol. This process involves various reactions, including hydrogenation of the C═O bond, hydrogenation of the furan ring, and C–O hydrogenolysis. Studies in this area aim to selectively produce each product, enhancing our understanding of the reaction mechanisms and pathways involved (Nakagawa et al., 2013).

3. Bio-based Polymer Production

One significant application of furan derivatives is in the production of bio-based polymers. For example, 2,5-furandicarboxylic acid (FDCA), which can be synthesized from HMF, shows potential as a sustainable substitute for petroleum-derived terephthalic acid in the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). The interest in biocatalysis for producing FDCA stems from its advantages, including mild reaction conditions, lower costs, higher selectivity, and environmental friendliness (Yuan et al., 2019).

4. Monomer Synthesis

2,5-Bis(aminomethyl)furan, a monomer synthesized efficiently from biomass-derived 2,5-diformylfuran dioxime, showcases the potential of furan derivatives in the field of polymer science. The high selectivity of this synthesis process results from controlled reaction pathways, highlighting the importance of catalyst choice and reaction conditions (Yongming et al., 2018).

5. Conversion of Plant Biomass to Chemicals

The conversion of plant biomass to furan derivatives like 2,5-dimethyltetrahydrofuran, 2,5-bis(hydroxymethyl)furan, and 5-ethoxymethylfurfural presents an alternative feedstock for the chemical industry. This process could replace non-renewable hydrocarbon sources, and the derivatives produced have applications in various sectors, including the production of monomers, polymers, fuels, solvents, pharmaceuticals, pesticides, and other chemicals (Chernyshev et al., 2017).

Safety and Hazards

2,5-Diethylfuran is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Future Directions

The future directions of 2,5-Diethylfuran research involve its use as a sustainable biofuel . The commercialization strategy for this compound in engine application can only be realized when the this compound price is comparably low to that of ethanol .

Properties

IUPAC Name

2,5-diethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQOKFZRFUBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423843
Record name 2,5-diethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-06-0
Record name 2,5-Diethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-diethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH825RS1LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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